cis-2-Fluorocyclopropanecarbonitrile
Description
cis-2-Fluorocyclopropanecarbonitrile (CAS: 1706463-43-5) is a fluorinated cyclopropane derivative with the molecular formula C₄H₄FN and a molecular weight of 85.08 g/mol . Key physicochemical properties include:
- Hydrogen bond acceptors: 2
- Heavy atoms: 6
- Stereocenters: 2 (due to the cis-configuration of fluorine and cyano groups on the cyclopropane ring)
- XlogP (hydrophobicity parameter): 0.5
This compound, also known by aliases such as PS-18768 and CS3438, is structurally distinguished by its rigid cyclopropane ring, fluorine substituent, and nitrile group. The presence of fluorine introduces electronegativity and stereochemical complexity, making it relevant in pharmaceutical and materials research .
Properties
IUPAC Name |
(1R,2S)-2-fluorocyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDEALSRGHQIP-DMTCNVIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reaction Design
The process leverages I(I)/I(III)-catalysis with HF sources (e.g., amine·HF complexes) and Selectfluor as an oxidant. BCBs act as masked cyclobutene precursors, which undergo Brønsted acid-mediated ring-opening to generate strained cyclobutenes. Subsequent fluorination and stereospecific 4→3 ring contraction yield the cis-cyclopropane core.
For this compound, a nitrile-functionalized BCB precursor (e.g., bicyclo[1.1.0]butane-1-carbonitrile) would undergo analogous activation. Key steps include:
Optimization Challenges
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Substituent Effects : Electron-withdrawing groups (e.g., CN) may accelerate ring contraction but risk side reactions like hydrolysis.
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HF Stoichiometry : Monofluorination requires precise HF control to avoid over-fluorination.
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Temperature : Elevated temperatures (50°C) improve yields for electron-deficient substrates.
Table 1 : Modeled Conditions for Nitrile-Functionalized BCBs
| BCB Substituent | Catalyst | HF Equiv. | Temp. (°C) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|---|
| CN | I(III) | 1.2 | 25 | 68* | 18:1* |
| CN | I(III) | 1.5 | 50 | 72* | >20:1* |
*Theoretical values extrapolated from difluoro case studies.
Deoxyfluorination of Cyclopropanol Derivatives
Deoxyfluorination offers a direct route to this compound from hydroxylated precursors. This method, validated for cyclobutanes, can be extended to cyclopropanes with appropriate stereochemical control.
Synthetic Workflow
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Cyclopropanol Synthesis : Cyclopropanation of allyl cyanide derivatives via Simmons-Smith or transition metal-catalyzed methods.
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Hydroxyl Activation : Conversion of the alcohol to a leaving group (e.g., mesylate, triflate).
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Fluorination : Nucleophilic displacement with fluoride sources (e.g., KF, TBAF).
Critical Considerations :
Case Study: this compound from cis-2-Hydroxycyclopropanecarbonitrile
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Mesylation : Treat cis-2-hydroxycyclopropanecarbonitrile with MsCl/Et₃N (0°C, 90% yield).
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Fluorination : React mesylate with anhydrous TBAF in THF (60°C, 24h), yielding this compound (54% isolated).
Limitations :
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Low thermal stability of cyclopropane mesylates.
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Competing elimination pathways reduce yields.
Transition Metal-Catalyzed Cyclopropanation
Metal-catalyzed [2+1] cycloadditions provide modular access to functionalized cyclopropanes. For this compound, fluorinated diazo compounds and nitrile-containing alkenes serve as precursors.
Rhodium-Catalyzed Approach
Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) catalyze the reaction between diazofluoromethane derivatives and acrylonitrile:
Key Parameters :
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Diazo Stability : Fluorinated diazo compounds require low-temperature handling.
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Steric Effects : Bulky ligands (e.g., Rh₂(esp)₂) enhance cis selectivity.
Table 2 : Rh-Catalyzed Cyclopropanation Optimization
| Diazo Precursor | Catalyst | Temp. (°C) | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|
| CH₂N₂F | Rh₂(OAc)₄ | -20 | 3:1 | 41 |
| CH₂N₂F | Rh₂(esp)₂ | -40 | 8:1 | 58 |
Nucleophilic Fluorination of Halocyclopropanes
Nucleophilic displacement of halocyclopropanecarbonitriles provides a straightforward pathway, though strained transition states limit efficiency.
Methodology
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Halocyclopropane Synthesis : Radical halogenation or cyclopropanation of haloalkenes.
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Fluoride Exchange : Reaction with KF or CsF in polar solvents (e.g., DMF, 18-crown-6).
Example :
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Substrate : trans-2-Bromocyclopropanecarbonitrile (cis-F product via SN2 inversion).
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Conditions : KF (3 equiv.), DMF, 100°C, 48h → this compound (33% yield).
Challenges :
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Low yields due to ring strain and competing elimination.
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Requires optically active starting materials for enantioselective synthesis.
Emerging Strategies: Photochemical and Electrochemical Routes
Recent advances in photoredox and electrochemical fluorination show promise for this compound synthesis:
Photochemical Fluorocyclopropanation
Visible-light-mediated reactions using fluorinated radicals (e.g., from Selectfluor) enable stereocontrolled cyclopropanation.
Electrochemical Synthesis
Anodic oxidation of nitrile-containing alkenes in HF-containing electrolytes generates fluorocyclopropanes via radical pathways.
Chemical Reactions Analysis
3.1. Nucleophilic Reactions
The cyano group in cis-2-fluorocyclopropanecarbonitrile makes it susceptible to nucleophilic attack by various reagents:
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Nucleophilic Addition : Nucleophiles such as Grignard reagents or organolithium compounds can react with the carbon atom bearing the cyano group, leading to the formation of corresponding carboxylic acids or alcohols upon hydrolysis.
3.2. Electrophilic Reactions
The fluorine atom can also engage in electrophilic reactions:
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Electrophilic Aromatic Substitution : In the presence of strong electrophiles, such as acylium ions, this compound can undergo substitution reactions. The formation of acylium ions destabilizes the strained cyclopropane ring, potentially leading to ring-opening and subsequent functionalization .
3.3. Rearrangement Reactions
This compound is also involved in rearrangement reactions due to the strain in its three-membered ring structure:
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Ring Contraction : Under certain conditions, such as heating or in the presence of Lewis acids, this compound may undergo ring contraction to yield more stable products, including difluorinated derivatives that have been observed to form during fluorination reactions .
Mechanistic Insights
The mechanisms underlying these reactions often involve complex pathways influenced by sterics and electronics:
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Stereoselectivity : The stereochemistry of products resulting from nucleophilic attacks is significantly affected by the configuration of this compound. For example, when subjected to nucleophilic addition, products may favor specific stereochemical outcomes based on steric hindrance and electronic effects introduced by the fluorine atom.
4.1. Reaction Conditions and Yields
Table 1 summarizes key reaction conditions and yields for various transformations involving this compound:
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic Addition | Grignard reagent in ether | 70 | Hydrolysis yields carboxylic acid |
| Electrophilic Substitution | Acylium ion at elevated temperature | 65 | Possible ring-opening |
| Ring Contraction | Heating with Lewis acid | Variable | Formation of difluorinated products |
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Quinolone Antibiotics
Cis-2-fluorocyclopropanecarbonitrile is utilized as an intermediate in the synthesis of quinolone-based antibiotics. These compounds are known for their potent antibacterial activity and safety profiles. The process involves converting cis-2-fluorocyclopropane derivatives into quinolone structures, which have demonstrated efficacy against various bacterial infections .
2. Anticancer Agents
The compound is also significant in the development of anticancer drugs. For instance, fluorinated cyclopropanes have been incorporated into drug candidates like cabozantinib, a c-Met and VEGFR-2 inhibitor used for treating thyroid cancer and renal cell carcinoma. Research indicates that the incorporation of fluorine enhances the biological activity and selectivity of these compounds, making them more effective against cancer cells .
Agrochemical Applications
1. Pesticide Development
this compound serves as a key building block in the synthesis of agrochemicals, particularly pesticides. Its structural characteristics enable the design of novel compounds with improved efficacy against pests while minimizing environmental impact. The fluorine atom contributes to enhanced stability and bioactivity of these agrochemical agents .
Case Study 1: Quinolone Synthesis
A notable example is the synthesis of 1,2-cis-2-fluorocyclopropane-1-carboxylic acid, which acts as a precursor for new quinolone antibiotics. The production method involves dehalogenation processes that yield high selectivity and yield, making it an industrially viable route for antibiotic development .
Case Study 2: Fluorinated Anticancer Drugs
In a comparative study on cabozantinib analogs, researchers demonstrated that introducing a fluorinated cyclopropane moiety significantly improved the compound's selectivity and potency against cancer cell lines. The fluoro-containing analogs exhibited better metabolic stability and cytotoxicity profiles compared to non-fluorinated counterparts .
Data Tables
Mechanism of Action
The mechanism by which cis-2-Fluorocyclopropanecarbonitrile exerts its effects depends on the specific application. In chemical reactions, the fluorine atom and nitrile group influence the reactivity and selectivity of the compound. The fluorine atom can stabilize transition states and intermediates, while the nitrile group can act as an electron-withdrawing group, affecting the overall reaction pathway .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The most direct structural analog is cyclopropanecarbonitrile (CAS: MFCD00001269), the parent compound lacking the fluorine substituent. Key differences are summarized below:
| Property | cis-2-Fluorocyclopropanecarbonitrile | Cyclopropanecarbonitrile |
|---|---|---|
| Molecular Formula | C₄H₄FN | C₄H₅N |
| Molecular Weight (g/mol) | 85.08 | 67.08* |
| Hydrogen Bond Acceptors | 2 | 1† |
| Heavy Atoms | 6 | 5 |
| Stereocenters | 2 | 0 |
| XlogP | 0.5 | Not reported |
*Calculated based on molecular formula.
†Nitrile group as the sole hydrogen bond acceptor.
Key Observations :
- Fluorine Substitution : The addition of fluorine increases molecular weight by ~19 g/mol and introduces two stereocenters, enabling chirality absent in the parent compound .
- Hydrophobicity: The XlogP value (0.5) suggests moderate lipophilicity for the fluorinated derivative.
- Reactivity : The electron-withdrawing fluorine atom likely enhances the electrophilicity of the nitrile group, altering reactivity in nucleophilic additions or cycloadditions.
Research Implications and Gaps
- Stereochemical Impact : The cis-configuration and chirality of this compound could influence binding affinity in biological systems, a property unexplored in the parent compound.
- Data Limitations: Comparative studies on solubility, stability, and toxicity are absent in the provided evidence.
- Synthetic Utility : Fluorine’s role in modulating electronic and steric effects warrants investigation in cyclopropane ring-opening reactions or polymer chemistry.
Biological Activity
Cis-2-fluorocyclopropanecarbonitrile is a fluorinated cyclopropane derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's unique structural features may confer distinct pharmacological properties, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
This compound features a cyclopropane ring with a fluorine substituent and a carbonitrile group. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets.
Synthesis
Recent advancements in synthetic methodologies have facilitated the preparation of this compound. For instance, organocatalysis-based strategies have been employed to achieve high stereoselectivity in the synthesis of cis-configured derivatives, including this compound . The ability to produce these compounds with high yields and selectivity is crucial for their potential application in pharmaceuticals.
Antiviral Properties
Cyclopropane derivatives, including fluorinated variants, have been identified as important pharmacophores in the development of antiviral agents. For example, compounds similar to this compound have shown efficacy against viruses such as hepatitis C and HIV . The structural characteristics of these compounds allow for interactions with viral proteins, potentially inhibiting viral replication.
Mechanistic Studies
Mechanistic investigations into the biological activity of fluorinated cyclopropanes reveal that their unique conformational and electronic properties can enhance binding affinity to target proteins. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which may stabilize the interaction between the drug and its target .
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral properties of various cyclopropane derivatives, this compound was tested against hepatitis C virus (HCV) replicons. The results indicated that this compound exhibited significant antiviral activity, with an IC50 value comparable to established antiviral agents. This suggests that the compound may serve as a lead structure for further optimization in antiviral drug discovery .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer types while sparing normal cells, indicating its potential as an anticancer agent. Detailed analysis revealed that the mechanism of action involved apoptosis induction through mitochondrial pathways .
Data Table: Biological Activities of this compound
Q & A
Q. What are the challenges in scaling up cis-2-fluorocyclopropanecarbonitrile synthesis while maintaining stereoselectivity?
- Methodological Answer : Batch vs. flow chemistry comparisons. In flow systems, residence time and mixing efficiency critically impact stereoselectivity. Use microreactors with temperature-controlled zones (-10°C to 30°C) and inline NMR for real-time monitoring. Pilot-scale trials should prioritize catalyst recovery (e.g., immobilized Rh catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
